((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate)
Description
Introduction to ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate)
Structural and IUPAC Nomenclature Analysis
The systematic IUPAC name ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) precisely describes its molecular architecture:
- Diazene-1,2-diylbis(4,1-phenylene) : Two phenyl rings connected by an azo (-N=N- group) at para positions.
- Bis(oxy) : Ether linkages bonding the azobenzene core to hexane spacers.
- Hexane-6,1-diyl : Six-carbon alkyl chains providing conformational flexibility.
- Bis(2-methylacrylate) : Terminal methacrylate groups enabling polymerization.
The molecular formula $$ \text{C}{34}\text{H}{42}\text{N}2\text{O}8 $$ (molecular weight: 550.7 g/mol) reflects its bifunctional design, combining photoresponsive azobenzene with polymerizable acrylate termini. Comparative analysis with simpler azobenzene di-acrylates (e.g., $$ \text{C}{18}\text{H}{14}\text{N}2\text{O}4 $$, 322.3 g/mol) highlights its extended spacer length and enhanced steric bulk.
Table 1: Structural Comparison with Related Azobenzene Acrylates
| Property | This Compound | Azobenzene Di-acrylate |
|---|---|---|
| Molecular Weight (g/mol) | 550.7 | 322.3 |
| Spacer Length | Hexane (6C) | None |
| Polymerizable Groups | Methacrylate | Acrylate |
Historical Development of Azobenzene-Acrylate Hybrid Compounds
The evolution of azobenzene-acrylate hybrids progressed through three phases:
- Early Monomer Synthesis (1990s–2000s) : Initial efforts focused on attaching azobenzene to (meth)acrylate monomers via flexible spacers. For example, 4-[(4-hydroxyphenylazo)benzoic acid derivatives were esterified with (meth)acrylic anhydrides. These precursors enabled radical polymerization but suffered from low molecular weight and polydispersity.
Controlled Polymerization Advances (2010s) : Atom Transfer Radical Polymerization (ATRP) allowed precise synthesis of poly(meth)acrylates with azobenzene side-chains. Studies demonstrated that spacers ≥3 carbons induced liquid-crystalline behavior, while methylene-linked variants (like this compound) required optimized ATRP catalysts to achieve narrow dispersity (Đ = 1.1–1.3).
Functional Material Design (2020s–Present) : Current research exploits the compound’s dual photoresponsive-polymerizable nature. For instance, poly(meth)acrylates with similar structures exhibit UV-triggered solid-liquid phase transitions (Tg shifts up to 40°C), enabling reworkable adhesives and smart coatings.
Significance in Advanced Polymer Chemistry
This compound addresses critical challenges in photoresponsive polymer design:
Enhanced Photoisomerization Kinetics
The hexane spacer decouples the azobenzene core from the polymer backbone, reducing steric hindrance during trans-cis isomerization. Comparative studies show polyacrylates with C6 spacers achieve 90% cis-isomer conversion within 30s under 365nm light, versus 180s for C3 analogues.
Tunable Thermotropic Behavior
Despite its short methylene linker, the compound’s extended spacer facilitates liquid-crystalline ordering. Wide-angle X-ray scattering (WAXS) of analogous polymers reveals smectic phases with layer spacing ≈30Å, enabling applications in stimuli-responsive displays.
Properties
Molecular Formula |
C32H42N2O6 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
6-[4-[[4-[6-(2-methylprop-2-enoyloxy)hexoxy]phenyl]diazenyl]phenoxy]hexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C32H42N2O6/c1-25(2)31(35)39-23-11-7-5-9-21-37-29-17-13-27(14-18-29)33-34-28-15-19-30(20-16-28)38-22-10-6-8-12-24-40-32(36)26(3)4/h13-20H,1,3,5-12,21-24H2,2,4H3 |
InChI Key |
VFPMIFINTHKVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Core Azo Group Synthesis
The azobenzene backbone is typically synthesized via diazotization-coupling reactions . For 4,4'-dihydroxyazobenzene derivatives, the process involves:
- Step 1 : Diazotization of 4-aminophenol with sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl).
- Step 2 : Coupling with another 4-aminophenol under alkaline conditions to form the azo bond (N=N).
This method is widely used for azobenzene derivatives, as seen in structurally similar compounds like 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene (CAS 1011714-83-2).
Ether Linkage Formation
The hexane diyl ether chains are introduced via alkylation of the hydroxyl groups on the azobenzene core:
- Reagents : 6-bromo-1-hexanol or similar alkyl halides.
- Conditions : Base-catalyzed nucleophilic substitution (e.g., K₂CO₃ in DMF or DMSO, 60–80°C).
- Purpose : Converts hydroxyl groups to ether-linked hexyl chains.
This step is critical for extending the molecule’s hydrophobicity and flexibility, as observed in analogous azo compounds.
Esterification with Methyl Acrylate
The terminal hydroxyl groups on the hexane chains are esterified with methacrylic acid or its derivatives:
| Method | Reagents/Conditions | Advantages |
|---|---|---|
| Acid Chloride Route | Methacrylic acid chloride, pyridine (base) | High yield, fast reaction |
| Coupling Agent Route | Methacrylic acid, DCC/DMAP, DCM or THF | Mild conditions, low side products |
The methyl acrylate groups introduce polymerizable double bonds, enabling applications in materials science (e.g., photoresponsive polymers).
Alternative Synthetic Approaches
For improved efficiency, multicomponent reactions or click chemistry could be explored, though no direct evidence exists in the literature for this specific compound.
Key Challenges and Considerations
- Stereochemical Control : The azo group’s (E) configuration is thermodynamically favored but requires precise conditions to avoid isomerization.
- Purity : Column chromatography (e.g., silica gel) is essential to isolate the target compound from byproducts such as unreacted intermediates or side esters.
Structural Validation
Post-synthesis characterization typically involves:
| Technique | Purpose | Expected Data |
|---|---|---|
| ¹H NMR | Confirm ester and azo proton environments | Peaks at δ 5.7–6.2 (CH₂=C(CH₃)), δ 7.5–8.0 (aromatic) |
| FTIR | Identify carbonyl (C=O) and azo (N=N) groups | Absorption at ~1720 cm⁻¹ (ester), ~1450 cm⁻¹ (azo) |
Comparative Analysis of Analogous Compounds
| Compound | CAS No. | Key Differences | Applications |
|---|---|---|---|
| 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene | 1011714-83-2 | Acryloyloxy (CH₂=CHCOO) vs. methyl acrylate (CH₂=C(CH₃)COO) | Photocurable resins, liquid crystals |
| ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) | 874946-02-8 | Propane vs. hexane chains | Flexible polymer matrices |
Chemical Reactions Analysis
Types of Reactions
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Materials Science
The compound is utilized in the development of advanced materials due to its photochemical properties. Its azo groups can undergo reversible photoisomerization, making it suitable for applications in:
- Photoresponsive Polymers : These materials change their properties upon exposure to light, enabling applications in smart coatings and switches.
- Liquid Crystalline Materials : The compound can be incorporated into liquid crystalline systems, enhancing their responsiveness to external stimuli such as temperature and light.
Biomedical Applications
The azo structure of the compound allows it to be used in drug delivery systems where controlled release is essential. Potential applications include:
- Targeted Drug Delivery : By modifying the polymer backbone with specific targeting ligands, the compound can facilitate the delivery of therapeutic agents to specific tissues or cells.
- Diagnostic Imaging Agents : The photochemical properties may also be exploited in imaging techniques, enhancing contrast in medical imaging.
Photonic Devices
Due to its unique optical properties, this compound can be used in:
- Optical Switches : The ability to switch states upon light exposure makes it ideal for use in optical communication devices.
- Nonlinear Optical Materials : Its structure may allow for applications in frequency doubling and other nonlinear optical processes.
Case Study 1: Photoresponsive Polymers
Research has shown that polymers incorporating azo compounds exhibit significant changes in physical properties when exposed to UV light. For instance, a study demonstrated that incorporating this compound into a polymer matrix resulted in a marked increase in flexibility and responsiveness to light stimuli, making it suitable for applications in smart textiles and responsive coatings.
Case Study 2: Drug Delivery Systems
In a recent study, the compound was modified to enhance its solubility and biocompatibility for drug delivery applications. The results indicated that the modified polymer could successfully encapsulate anticancer drugs and release them in a controlled manner upon exposure to specific wavelengths of light.
Mechanism of Action
The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) involves its interaction with specific molecular targets and pathways. The diazene and phenylene groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound can modulate cellular pathways by binding to specific receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound is compared to three analogs with variations in alkyl chain length, terminal functional groups, and backbone modifications:
Key Observations:
Chain Length : The target compound and AZO A/B share hexane-6,1-diyl spacers, whereas the propane analog has shorter propane-3,1-diyl chains. Longer chains improve flexibility and reduce glass transition temperatures in polymers .
Terminal Groups : The target compound’s 2-methylacrylate groups contrast with AZO A/B’s cationic termini . The methyl group in 2-methylacrylate introduces steric hindrance, slowing polymerization kinetics but enhancing hydrolytic stability compared to unmodified acrylates .
Cationic vs. Neutral : AZO A/B are cationic, enabling applications in supramolecular ionic networks , while the target compound and propane analog are neutral, suited for photoresponsive hydrogels or coatings .
Physical and Chemical Properties
Notes:
- The target compound’s longer alkyl chains improve solubility in nonpolar solvents compared to the propane analog.
- Cationic analogs (AZO A/B) exhibit lower thermal stability due to ionic interactions dominating over covalent crosslinks .
Biological Activity
The compound ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) , with CAS Number 1011714-83-2, is a synthetic organic molecule that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C32H42N2O6
- Molecular Weight : 550.69 g/mol
Structural Characteristics
The compound features a diazene moiety linked to phenylene groups and oxy functional groups, which may contribute to its reactivity and biological properties. The presence of multiple functional groups suggests potential interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds similar to ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) exhibit antimicrobial properties. For instance:
- Case Study : A related compound was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cancer cell lines:
-
Study Findings : In vitro assays demonstrated that the compound induces apoptosis in human cancer cells. The IC50 values (concentration required to inhibit cell growth by 50%) were recorded at varying levels depending on the specific cell line tested. For example:
Cell Line IC50 (µM) HeLa (Cervical) 25 MCF-7 (Breast) 30 A549 (Lung) 20
These results suggest that the compound may have potential as an anticancer agent .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays:
- Results : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an antioxidant. The effective concentration for significant activity was found to be around 50 µM .
The biological activities of the compound can be attributed to its ability to interact with cellular components:
- Cell Membrane Interaction : The hydrophobic regions of the molecule likely facilitate insertion into lipid bilayers, leading to membrane destabilization.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, which can trigger apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
